molecular formula C26H25N5O4 B2883185 benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887468-30-6

benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2883185
CAS No.: 887468-30-6
M. Wt: 471.517
InChI Key: APFNDIJIEGFCCZ-UHFFFAOYSA-N
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Description

Benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C26H25N5O4 and its molecular weight is 471.517. The purity is usually 95%.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves the condensation of 2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid with benzyl alcohol in the presence of a dehydrating agent. The resulting benzyl ester is then reacted with 1,7-dimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dione in the presence of a coupling agent to yield the final product.", "Starting Materials": [ "2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid", "benzyl alcohol", "1,7-dimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dione", "dehydrating agent", "coupling agent" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid with benzyl alcohol in the presence of a dehydrating agent to yield benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Step 2: Reaction of benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate with 1,7-dimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dione in the presence of a coupling agent to yield the final product, benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] }

CAS No.

887468-30-6

Molecular Formula

C26H25N5O4

Molecular Weight

471.517

IUPAC Name

benzyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C26H25N5O4/c1-18-15-30-22-23(27-25(30)29(18)14-13-19-9-5-3-6-10-19)28(2)26(34)31(24(22)33)16-21(32)35-17-20-11-7-4-8-12-20/h3-12,15H,13-14,16-17H2,1-2H3

InChI Key

APFNDIJIEGFCCZ-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

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